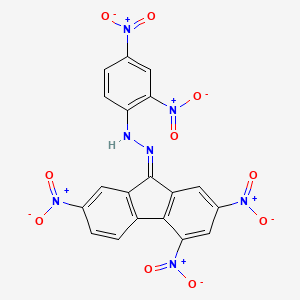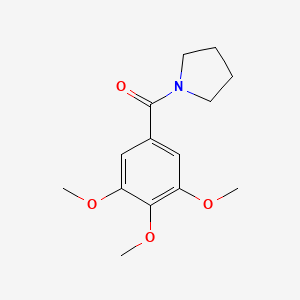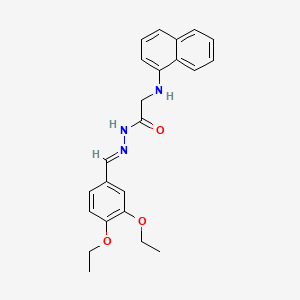
2,4,7-trinitro-9H-fluoren-9-one (2,4-dinitrophenyl)hydrazone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4,7-trinitro-9H-fluoren-9-one (2,4-dinitrophenyl)hydrazone, commonly known as DNPH, is a chemical compound that is widely used in scientific research. It is a yellow crystalline powder that is highly reactive and can form stable complexes with many organic compounds. DNPH is commonly used in analytical chemistry and biochemistry to identify and quantify carbonyl compounds in various samples.
科学的研究の応用
DNPH is widely used in scientific research as a reagent for the identification and quantification of carbonyl compounds in various samples. Carbonyl compounds are a class of organic compounds that contain a carbonyl group (C=O) and are widely found in many natural and synthetic compounds. DNPH reacts with carbonyl compounds to form stable hydrazone derivatives that can be easily analyzed by various analytical techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS).
作用機序
The mechanism of action of DNPH involves the formation of stable hydrazone derivatives with carbonyl compounds. The reaction takes place in the presence of an acid catalyst, and the resulting product is a stable complex that can be easily analyzed by various analytical techniques. DNPH reacts with carbonyl compounds such as aldehydes and ketones to form stable hydrazone derivatives that can be easily analyzed by various analytical techniques.
Biochemical and Physiological Effects:
DNPH is not known to have any significant biochemical or physiological effects on living organisms. It is a highly reactive compound that can form stable complexes with many organic compounds, but it is not known to have any significant effects on living organisms.
実験室実験の利点と制限
DNPH is a highly reactive compound that can form stable complexes with many organic compounds, making it an ideal reagent for the identification and quantification of carbonyl compounds in various samples. It is widely used in analytical chemistry and biochemistry to identify and quantify carbonyl compounds in various samples. However, DNPH has some limitations, such as its sensitivity to light and its tendency to form complexes with other compounds in the sample matrix, which can interfere with the analysis.
将来の方向性
There are many future directions for the use of DNPH in scientific research. One potential direction is the development of new analytical techniques that can improve the sensitivity and selectivity of DNPH for the identification and quantification of carbonyl compounds. Another potential direction is the use of DNPH in the analysis of complex samples such as biological fluids and environmental samples. Additionally, the use of DNPH in the analysis of carbonyl compounds in the atmosphere and in food products is an area of active research. Overall, DNPH is a versatile reagent that has many potential applications in scientific research.
合成法
DNPH can be synthesized by the reaction of 2,4,7-trinitrofluorenone with 2,4-dinitrophenylhydrazine in the presence of an acid catalyst. The reaction takes place in a solvent such as ethanol or acetic acid and is usually carried out at room temperature. The resulting product is a yellow crystalline powder that is highly reactive and can form stable complexes with many organic compounds.
特性
IUPAC Name |
2,4-dinitro-N-[(E)-(2,4,7-trinitrofluoren-9-ylidene)amino]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H9N7O10/c27-22(28)9-1-3-12-13(5-9)19(14-6-11(24(31)32)8-17(18(12)14)26(35)36)21-20-15-4-2-10(23(29)30)7-16(15)25(33)34/h1-8,20H/b21-19+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXNNCBVXWDYACU-XUTLUUPISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])C(=NNC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])C4=C2C(=CC(=C4)[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])/C(=N\NC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])/C4=C2C(=CC(=C4)[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H9N7O10 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)ethyl]-N'-(4-fluorophenyl)urea](/img/structure/B5768091.png)

![N-{4-[N-(4-bromobenzoyl)ethanehydrazonoyl]phenyl}-N'-phenylthiourea](/img/structure/B5768111.png)

![N'-[(2-bromobenzoyl)oxy]-2-(2,4-dichlorophenyl)ethanimidamide](/img/structure/B5768122.png)

![N'-[(4-fluorobenzoyl)oxy]-1,5-dimethyl-1H-pyrrole-2-carboximidamide](/img/structure/B5768144.png)
![4-methoxy-3-[(4-methoxybenzoyl)amino]benzamide](/img/structure/B5768153.png)
![2-methoxy-N-(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5768166.png)
![N-cyclopropyl-N'-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B5768167.png)
![6-bromo-2-[(2-fluorobenzyl)thio]-3H-imidazo[4,5-b]pyridine](/img/structure/B5768174.png)